

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate**

Cat. No.: **B1208280**

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Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a key building block in the synthesis of a diverse range of heterocyclic compounds that exhibit significant pharmacological activities. Its reactive β -ketoester functionality makes it an ideal precursor for the construction of various molecular frameworks, particularly pyrazole and pyrazoline derivatives. Researchers and drug development professionals have extensively utilized this compound to generate novel therapeutic agents with potential applications as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.

Application in the Synthesis of Bioactive Molecules

The primary application of **ethyl 3-(4-chlorophenyl)-3-oxopropanoate** in medicinal chemistry lies in its cyclocondensation reactions with various nucleophiles to form heterocyclic systems. The most common transformation involves its reaction with hydrazine derivatives to yield pyrazoles, a class of compounds well-known for their broad spectrum of biological activities. The presence of the 4-chlorophenyl moiety is often crucial for the observed pharmacological effects, contributing to the lipophilicity and electronic properties of the final molecules.

Antimicrobial Applications

Derivatives synthesized from **ethyl 3-(4-chlorophenyl)-3-oxopropanoate** have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The pyrazole nucleus, in particular, is a common feature in many antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound Class	Test Organism	MIC (µg/mL)	Reference
Pyrazole-thiadiazine	Staphylococcus aureus	62.5 - 125	[1]
Pyrazole-thiadiazine	Candida albicans	2.9 - 7.8	[1]
Pyrazole derivative	Escherichia coli	0.25	[2]
Pyrazole derivative	Streptococcus epidermidis	0.25	[2]
Pyrazole derivative	Aspergillus niger	1	[2]
Pyrazole derivative	Microsporum audouinii	0.5	[2]
Aminoguanidine-derived pyrazole	Staphylococcus aureus	1 - 8	[3]
Aminoguanidine-derived pyrazole	Escherichia coli	1	[3]
Pyrazole-thiazole hybrid	Staphylococcus aureus	12.5	[4]
Pyrazole-thiazole hybrid	Candida albicans	12.5	[4]
Substituted Pyrazole	Staphylococcus pneumoniae	0.0156 (mg/mL)	[5]

Anticonvulsant Applications

The structural motif derived from **ethyl 3-(4-chlorophenyl)-3-oxopropanoate** has been incorporated into molecules with significant anticonvulsant properties. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

Table 2: Anticonvulsant Activity of Derived Compounds

Compound	Seizure Model	ED50 (mg/kg)	Reference
CI-HEPP	MES	62.0	[6][7]
CI-HEPP	PTZ	43.5	[6][7]
N-(4-chlorophenyl)-2-((1,3-dioxoisooindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide derivative	MES	24.0	[8]
Schiff's base derivative	MES	75	[8]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione	MES	68.30	[9]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione	6 Hz	28.20	[9]

Anti-inflammatory Applications

The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2). Compounds derived from **ethyl 3-(4-chlorophenyl)-3-oxopropanoate** have been evaluated for their ability to reduce inflammation in animal models.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound	Assay	% Inhibition of Edema	Reference
Pyrazole-substituted heterocycle (6b)	Carrageenan-induced paw edema	85.23 - 85.78	[10]
Pyrazole-substituted heterocycle (2a, 2b, 3a, 7b, 9b)	Carrageenan-induced paw edema	84.39 - 89.57	[10]
3-(trifluoromethyl)-5-arylpyrazole	COX-2 Inhibition (IC50)	0.02 μ M	[11]
Pyrazole derivative	IL-6 Reduction	85% at 5 μ M	[11]

Anticancer Applications

The versatility of the **ethyl 3-(4-chlorophenyl)-3-oxopropanoate** scaffold has also been exploited in the development of potential anticancer agents. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising cytotoxic activity.

Table 4: Anticancer Activity of Derived Compounds

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Pyrazole derivative	A549 (Lung)	26	[12]
Pyrazole derivative	A375 (Melanoma)	4.2	[12]
Pyrazole derivative	EGFR tyrosine kinase inhibition	0.26	[12]
Pyrazole derivative	HER-2 tyrosine kinase inhibition	0.20	[12]
Thiazolidinone hybrid (22)	A549 (Lung)	2.47	[13]
Thiazolidinone hybrid (21)	A549 (Lung)	5.42	[13]
Pyrazole-diamine derivative (5)	HepG2 (Liver)	13.14	[14]
Pyrazole-diamine derivative (5)	MCF-7 (Breast)	8.03	[14]
Ciminalum–thiazolidinone hybrid (2h)	60 cancer cell lines (average GI50)	1.57	[15]

Experimental Protocols

General Synthesis of Pyrazole Derivatives

A common synthetic route to pyrazole derivatives involves the cyclocondensation of **ethyl 3-(4-chlorophenyl)-3-oxopropanoate** with a hydrazine derivative.[\[16\]](#)

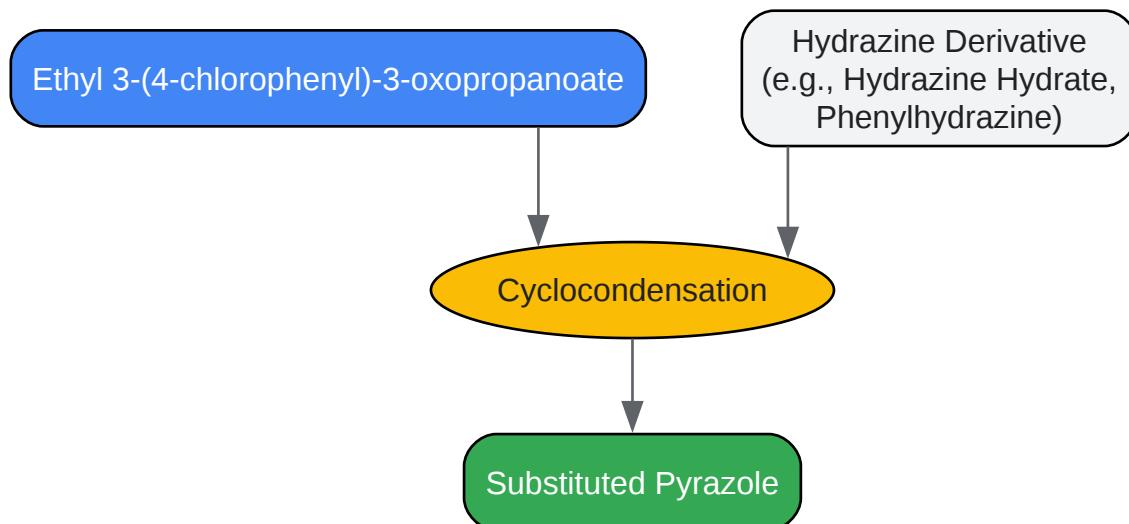
Materials:

- **Ethyl 3-(4-chlorophenyl)-3-oxopropanoate**
- Hydrazine hydrate or substituted hydrazine
- Ethanol

- Glacial acetic acid (catalyst)
- Sodium hydroxide (for workup)
- Hydrochloric acid (for workup)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve **ethyl 3-(4-chlorophenyl)-3-oxopropanoate** (1 equivalent) in ethanol in a round-bottom flask.
- Add the desired hydrazine derivative (1-1.2 equivalents).
- Add a catalytic amount of glacial acetic acid.
- Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
- If no precipitate forms, concentrate the solvent under reduced pressure.
- Neutralize the residue with a sodium hydroxide solution and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.



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Caption: General synthetic scheme for pyrazole synthesis.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

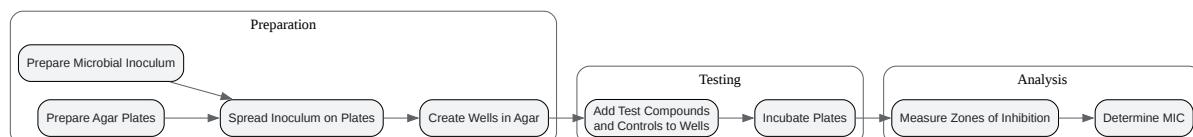
This protocol is used to determine the antimicrobial activity of the synthesized compounds.[\[17\]](#)

Materials:

- Synthesized compounds
- Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Clotrimazole)
- Bacterial and fungal strains
- Nutrient agar or other suitable growth medium
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes
- Sterile cork borer

Procedure:

- Prepare sterile nutrient agar plates.
- Prepare a standardized inoculum of the test microorganism.
- Spread the microbial inoculum evenly over the surface of the agar plate.
- Create wells in the agar using a sterile cork borer.
- Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).
- Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
- Use DMSO as a negative control.
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
- Measure the diameter of the zone of inhibition around each well in millimeters.
- The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the active compounds.



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Caption: Workflow for antimicrobial susceptibility testing.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

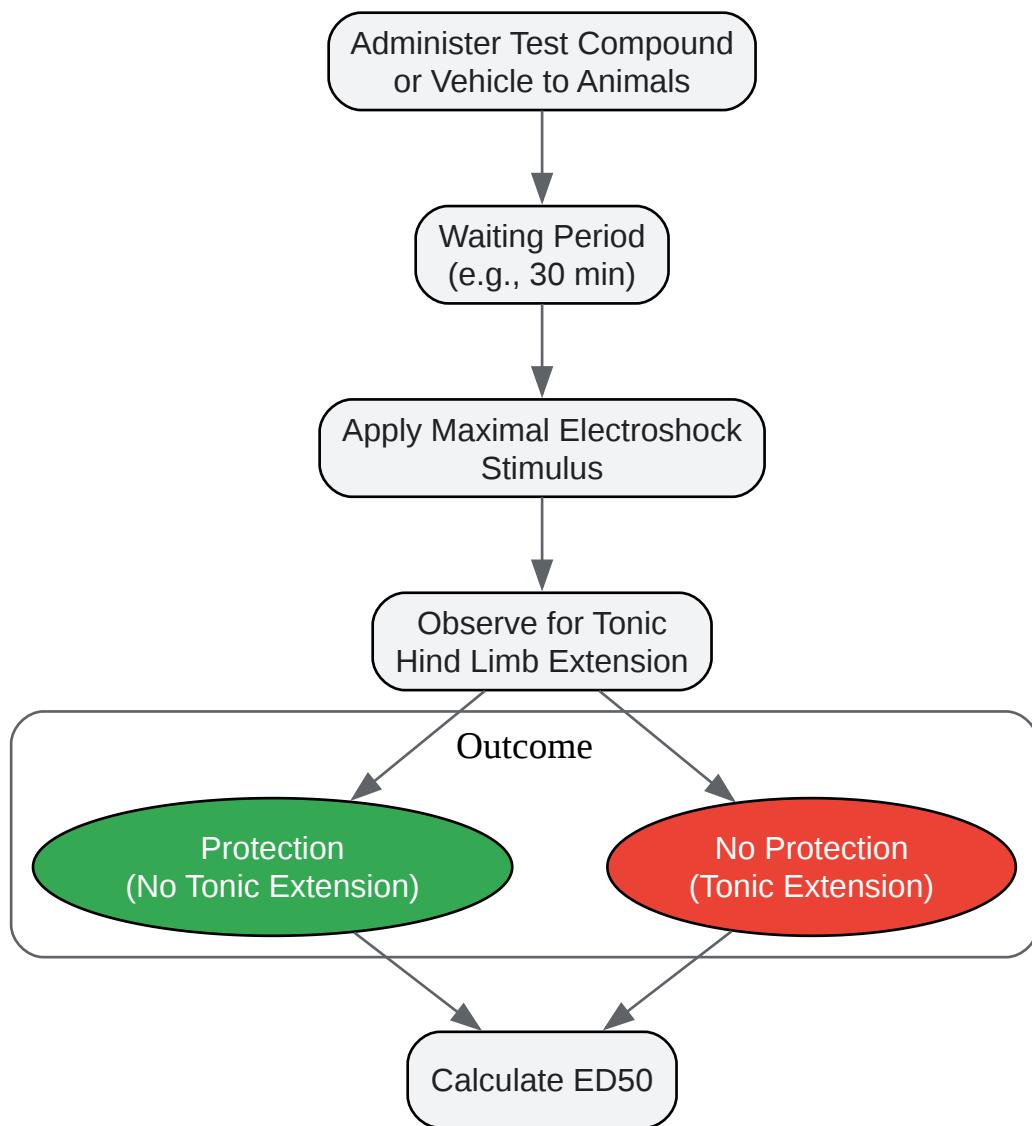
[18]

Materials:

- Synthesized compounds
- Vehicle (e.g., 0.5% methylcellulose)
- Experimental animals (e.g., mice)
- Corneal electrode apparatus
- Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

- Administer the test compound or vehicle to a group of animals (typically via intraperitoneal injection).
- After a specific period (e.g., 30 minutes or 4 hours), subject each animal to a supramaximal electrical stimulus through corneal electrodes.
- Observe the animal for the presence or absence of a tonic hind limb extension seizure.
- The absence of the tonic hind limb extension is considered as the endpoint for protection.
- Test different doses of the compound to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.
- A neurotoxicity test, such as the rotarod test, is often performed in parallel to assess for motor impairment.

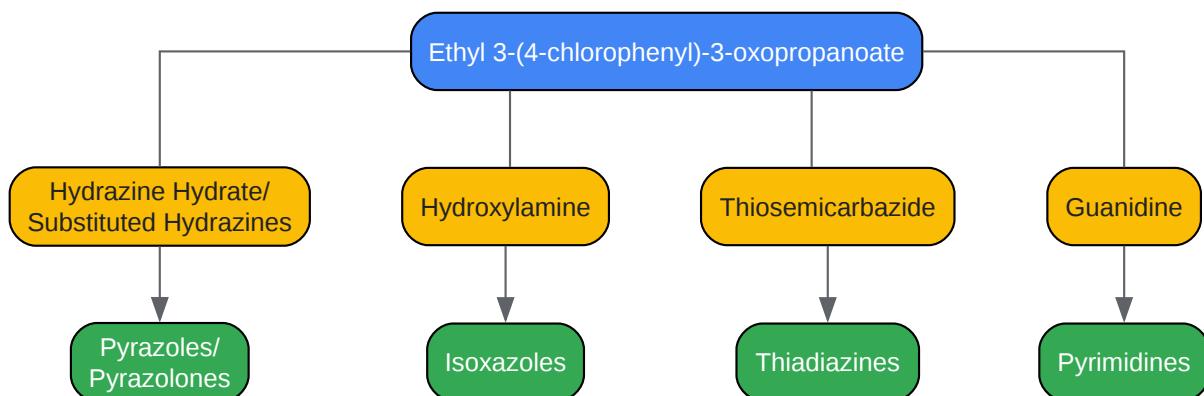


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Caption: Workflow for the MES anticonvulsant test.

Synthetic Pathways Overview

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate serves as a branching point for the synthesis of numerous heterocyclic systems, each with the potential for distinct biological activities. The following diagram illustrates the key synthetic transformations starting from this versatile building block.



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Caption: Synthetic pathways from the core building block.

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